molecular formula C16H23BFNO3 B1445587 4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine CAS No. 873431-46-0

4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

Cat. No. B1445587
M. Wt: 307.2 g/mol
InChI Key: YOJYRVSDQHWBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki reactions . They are typically stable to air and water, making them useful in a variety of applications .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and MS spectroscopies . Additionally, the single crystal structure of similar compounds has been determined by X-ray diffraction .


Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely that this compound is a colorless liquid or semi-solid at room temperature . More specific physical and chemical properties would depend on the exact structure of the compound.

Scientific Research Applications

  • Chemical Synthesis and Biological Activity :

    • A compound similar in structure, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been synthesized and characterized, displaying significant anti-tuberculosis activity and antimicrobial properties (Mamatha S.V et al., 2019).
  • Synthesis and Structural Analysis :

    • Research on boric acid ester intermediates with benzene rings, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan, demonstrates their structural confirmation through various spectroscopic methods and X-ray diffraction, highlighting their physicochemical properties (P.-Y. Huang et al., 2021).
  • Toxicology Studies :

    • In vivo mutagenicity testing of compounds including 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dioxide, focusing on their toxicological effects and interactions (M. Masuda‐Herrera et al., 2020).
  • Cytotoxicity and Cellular Uptake Studies :

    • Research on boronated phosphonium salts, including compounds with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl structures, explores their cytotoxicities and boron uptake in human and canine cells, important for understanding their biological interactions (Daniel E. Morrison et al., 2010).
  • Detection of Hydrogen Peroxide Vapor :

    • A study on Schiff Base Substituent-Triggered Efficient Deboration Reaction focuses on the enhancement of borate sensing performance for hydrogen peroxide vapor detection, highlighting the utility of boron esters in explosive detection (Yanyan Fu et al., 2016).
  • Fluorescence Imaging and Drug Delivery :

    • Fabrication of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles incorporating 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl)amino)benzaldehyde (OTB) demonstrates their effectiveness in targeted drug delivery and fluorescence imaging, offering insights into drug delivery systems (Shuxian Ren et al., 2022).

Future Directions

The use of boronic esters in organic synthesis, particularly in carbon-carbon coupling reactions, is a well-established and active area of research . Future directions could include the development of new synthetic methods using this compound, or the exploration of its potential applications in medicinal chemistry or material science.

properties

IUPAC Name

4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(13(18)11-12)19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJYRVSDQHWBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.